5-((2-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound “5-((2-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 .Scientific Research Applications
Antimicrobial Activities
Research has shown that derivatives of 1,2,4-triazole, a core component in the mentioned compound, exhibit significant antimicrobial activities. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and found some to possess good or moderate activities against test microorganisms (Bektaş et al., 2007). This suggests potential applications in developing new antimicrobial agents.
Antitumor Activity
Derivatives incorporating elements similar to those in the specified compound have been evaluated for their antitumor activities. For example, a study by Song-Qiang Xie et al. (2012) explored the antitumor evaluation of s-triazolothiadiazines and pyrazolo s-triazoles derived from ciprofloxacin, demonstrating significant growth inhibitory activity against various cell lines (Song-Qiang Xie et al., 2012). This highlights the compound's potential in cancer research and therapy.
Anti-inflammatory and Antidiabetic Activities
Compounds structurally related to the query have shown potential anti-inflammatory and antidiabetic effects. For instance, Bindu et al. (2019) synthesized a family of triazolo-pyridazine-substituted piperazines, evaluating them for dipeptidyl peptidase-4 (DPP-4) inhibition, a key target in diabetes treatment, showing significant inhibition potential (Bindu et al., 2019).
Neuroprotective and Anti-ischemic Activities
Research on cinnamide derivatives, including those with piperazine groups, indicates effectiveness against neurotoxicity and protective effects on cerebral infarction, suggesting possible applications in neurological disorders (Jian-gang Zhong et al., 2018).
Mechanism of Action
Future Directions
The compound shows promise as a novel inhibitor of ENTs, particularly ENT2 . Future research could focus on further modification of the chemical structure of this compound to create even better ENT2-selective inhibitors of potential clinical, physiological, and pharmacological importance . Further studies could also investigate the compound’s potential applications in the treatment of diseases related to ENT dysfunction.
Properties
IUPAC Name |
5-[(2-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(17-4-2-3-5-18(17)24)28-12-10-27(11-13-28)16-8-6-15(23)7-9-16/h2-9,19,30H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVNCCLGDYWGEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C5=CC=C(C=C5)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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